molecular formula C16H14FN3O2S2 B2879627 4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-95-9

4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2879627
CAS No.: 863511-95-9
M. Wt: 363.43
InChI Key: XZSLRBISPNCQKD-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14FN3O2S2 and its molecular weight is 363.43. The purity is usually 95%.
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Properties

IUPAC Name

4-fluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSLRBISPNCQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS Number: 863511-95-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14FN3O2S2C_{16}H_{14}FN_{3}O_{2}S_{2}, with a molecular weight of approximately 363.43 g/mol. The structure features a thiazole ring, a pyridine moiety, and a benzenesulfonamide group, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, a related compound showed an IC50 value of approximately 1.61 µg/mL against cancer cell lines such as MDA-MB-231, indicating significant cytotoxicity. The mechanism involves apoptosis induction as evidenced by increased annexin V-FITC positivity .

CompoundCell LineIC50 (µg/mL)Mechanism
4eMDA-MB-2311.61Apoptosis induction
4gHT291.98Apoptosis induction

2. Inhibition of Carbonic Anhydrase

The compound has been evaluated for its inhibition of carbonic anhydrase (CA), particularly CA IX, which is overexpressed in various tumors. It demonstrated selective inhibition with IC50 values ranging from 10.93 to 25.06 nM for CA IX and higher values for CA II, indicating a promising selectivity profile .

3. Antibacterial Activity

In addition to anticancer effects, the compound exhibits antibacterial properties. Studies have shown that related thiazole derivatives significantly inhibit bacterial growth, including strains such as Staphylococcus aureus and Klebsiella pneumoniae. For example, one derivative showed an inhibition percentage of 80.69% against S. aureus at a concentration of 50 µg/mL .

Bacterial StrainInhibition (%)Concentration (µg/mL)
Staphylococcus aureus80.6950
Klebsiella pneumoniae79.4650

Mechanistic Insights

The biological activity of the compound can be attributed to its structural components:

  • Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
  • Pyridine Moiety : Enhances solubility and bioavailability.
  • Benzenesulfonamide Group : Contributes to enzyme inhibition properties.

Case Studies

  • Apoptosis Induction in Cancer Cells : A study demonstrated that the compound induced apoptosis in MDA-MB-231 cells with a significant increase in late apoptotic markers.
  • Enzyme Inhibition : Molecular docking studies revealed favorable interactions with CA IX, supporting its potential as a selective inhibitor for therapeutic applications in oncology.

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